molecular formula C13H10ClNO2 B074570 N-P-Chlorophenylbenzohydroxamic acid CAS No. 1528-82-1

N-P-Chlorophenylbenzohydroxamic acid

Cat. No. B074570
CAS RN: 1528-82-1
M. Wt: 247.67 g/mol
InChI Key: HTIPICBYVFHTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-P-Chlorophenylbenzohydroxamic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. CPBA is a derivative of hydroxamic acid and is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.

Mechanism Of Action

N-P-Chlorophenylbenzohydroxamic acid acts as a catalyst in biochemical reactions by facilitating the transfer of electrons between molecules. It has been shown to catalyze the oxidation of a variety of organic compounds, including alcohols, amines, and thiols. N-P-Chlorophenylbenzohydroxamic acid achieves this by forming a complex with the substrate, which then undergoes oxidation in the presence of an oxidizing agent.

Biochemical And Physiological Effects

N-P-Chlorophenylbenzohydroxamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and carbonic anhydrase. N-P-Chlorophenylbenzohydroxamic acid has also been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages And Limitations For Lab Experiments

N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. N-P-Chlorophenylbenzohydroxamic acid is also relatively inexpensive compared to other reagents and catalysts. However, N-P-Chlorophenylbenzohydroxamic acid has several limitations, including its limited solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for research involving N-P-Chlorophenylbenzohydroxamic acid. One area of interest is the development of new synthetic methods for the preparation of N-P-Chlorophenylbenzohydroxamic acid and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of N-P-Chlorophenylbenzohydroxamic acid, particularly in the treatment of microbial infections and cancer. Additionally, further research is needed to better understand the mechanism of action of N-P-Chlorophenylbenzohydroxamic acid and its effects on biological systems.
Conclusion
In conclusion, N-P-Chlorophenylbenzohydroxamic acid is a versatile compound that has been widely used in scientific research. It has a variety of applications in organic synthesis and biochemical reactions. N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments, but also has limitations. Future research on N-P-Chlorophenylbenzohydroxamic acid will likely focus on the development of new synthetic methods and the investigation of its potential therapeutic applications.

Synthesis Methods

N-P-Chlorophenylbenzohydroxamic acid can be synthesized by the reaction of p-chloroaniline with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form N-P-Chlorophenylbenzohydroxamic acid. The reaction scheme is shown below:

Scientific Research Applications

N-P-Chlorophenylbenzohydroxamic acid has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acid derivatives. N-P-Chlorophenylbenzohydroxamic acid has also been used as a catalyst in the synthesis of peptides and as a reagent for the determination of trace amounts of iron in biological samples.

properties

CAS RN

1528-82-1

Product Name

N-P-Chlorophenylbenzohydroxamic acid

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H

InChI Key

HTIPICBYVFHTEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Other CAS RN

1528-82-1

Origin of Product

United States

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